Elegandiol

Catalog No.
S654108
CAS No.
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elegandiol

Product Name

Elegandiol

IUPAC Name

(2E,6E,10E,13R)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1

InChI Key

QYNPSRWEKFVLRS-KPGNMOGWSA-N

Synonyms

elegandiol

Canonical SMILES

CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C

Isomeric SMILES

CC(=C[C@@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C

Elegandiol is a natural product found in Cystoseira elegans, Cystoseira brachycarpa, and Bifurcaria bifurcata with data available.

Elegandiol is a linear diterpene compound classified within the elegan-type diterpenes. It has been identified as a natural product isolated from various marine sources, particularly from the brown alga Bifuraria bifurcate and other marine organisms. The chemical structure of elegandiol features a unique arrangement of carbon atoms that contributes to its distinct biological properties. Its molecular formula is C20H34O2, indicating the presence of two oxygen atoms within its structure, which plays a crucial role in its reactivity and biological activity .

Typical of terpenes. Key reactions include:

  • Alkylation: The synthesis of elegandiol involves alkylation reactions, particularly the alkylation of silyl cyanide with allylic iodides, which are crucial for constructing its carbon skeleton .
  • Reduction: Elegandiol can undergo reduction reactions to form other related compounds, showcasing its versatility in synthetic organic chemistry .
  • Esterification: The compound can react with acids to form esters, which are important for modifying its solubility and biological activity.

Elegandiol exhibits notable biological activities, including:

  • Antiparasitic Properties: Research has shown that elegandiol possesses significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and demonstrates cytotoxic effects against various cancer cell lines .
  • Antimalarial Activity: It has been reported to inhibit drug-resistant strains of Plasmodium falciparum, indicating potential as a lead compound for antimalarial drug development .
  • Cytotoxicity: Elegandiol shows cytotoxic effects in vitro, particularly against human liver cancer cell lines, suggesting its potential for therapeutic applications in oncology .

Elegandiol has several applications across different fields:

  • Pharmaceuticals: Due to its antiparasitic and cytotoxic properties, it is being explored as a potential candidate for new drugs targeting malaria and cancer .
  • Cosmetics: Its unique properties may also lend it applications in cosmetic formulations, particularly in products aimed at skin health or anti-aging.
  • Research: Elegandiol serves as a valuable compound in medicinal chemistry research for developing new therapeutic agents.

Studies investigating the interactions of elegandiol with biological systems have revealed:

  • Mechanisms of Action: Research indicates that elegandiol may interact with specific cellular pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects against cancer cells .
  • Synergistic Effects: Interaction studies with other compounds suggest that elegandiol may exhibit synergistic effects when combined with certain drugs, enhancing its therapeutic potential against resistant strains of pathogens .

Elegandiol shares structural similarities with several other compounds within the diterpene family. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
EleganoloneHighExhibits strong anti-inflammatory properties
BifurcaneModerateKnown for its neuroprotective effects
EpoxyeleganoloneModerateContains an epoxide group, enhancing reactivity
9-HydroxynerolidolLowPrimarily found in plants; exhibits different bioactivity profiles

Elegandiol's uniqueness lies in its specific biological activities against protozoan parasites and cancer cells, which are not uniformly shared by all similar compounds. This distinct profile makes it a subject of interest for further pharmacological studies .

XLogP3

5.5

Dates

Last modified: 07-20-2023

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